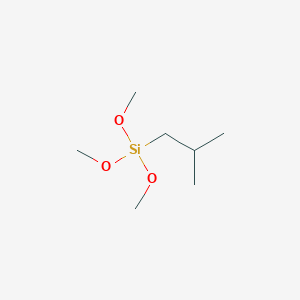

Isobutyltrimethoxysilane

概要

説明

Isobutyltrimethoxysilane (IBTMS) is an organosilicon compound with the molecular formula C₇H₁₈O₃Si and a molecular weight of 178.303 g/mol . It is widely used in construction, automotive, and electronics industries for its hydrophobic properties, adhesion promotion, and compatibility with sol-gel processes . IBTMS is moisture-sensitive, undergoing hydrolysis to form silanol groups, which facilitate bonding with substrates like cellulose, silica, or masonry .

準備方法

Traditional Catalytic Hydrosilylation Method

The conventional route for synthesizing isobutyltrimethoxysilane involves the hydrosilylation of isobutene with trichlorosilane (HSiCl₃) followed by esterification. This method, while historically significant, presents several operational challenges.

Reaction Mechanism and Procedure

In the hydrosilylation step, isobutene reacts with trichlorosilane in the presence of chloroplatinic acid (H₂PtCl₆) as a catalyst under high-pressure conditions (5–10 bar) and elevated temperatures (80–120°C) . The reaction proceeds via anti-Markovnikov addition to form isobutyltrichlorosilane:

2=\text{C(CH}3\text{)}2 + \text{HSiCl}3 \xrightarrow{\text{H}2\text{PtCl}6} \text{(CH}3\text{)}2\text{CHCH}2\text{SiCl}3

Subsequent esterification with methanol yields the final product:

3\text{)}2\text{CHCH}2\text{SiCl}3 + 3\text{CH}3\text{OH} \rightarrow \text{(CH}3\text{)}2\text{CHCH}2\text{Si(OCH}3\text{)}3 + 3\text{HCl}

Limitations

-

High Energy Demand : Reactions require pressurized systems and elevated temperatures .

-

Catalyst Cost : Chloroplatinic acid is expensive and difficult to recover .

-

Byproduct Formation : Hydrolysis of Si–Cl bonds generates polysiloxanes, reducing yield .

Grignard Reagent-Based Synthesis

A modern alternative employs Grignard reagents to bypass high-pressure conditions, offering improved efficiency and scalability .

Stepwise Synthesis

-

Formation of the Grignard Reagent :

Magnesium reacts with 2-chloropropane in toluene or ether under inert atmosphere: -

Nucleophilic Substitution :

The Grignard reagent reacts with chloromethyltrimethoxysilane at 15–35°C: -

Purification :

Vacuum distillation (68–71°C at 3 kPa) achieves >99% purity .

Performance Metrics

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Temperature | 25°C | 15°C |

| Reaction Time | 3 h | 5 h |

| Yield | 92% | 93% |

| Purity (GC) | 99.3% | 99.5% |

| Cl⁻ Concentration | <60 ppm | <50 ppm |

Advantages :

Continuous Film Reactor Esterification

Recent advancements utilize thin-film reactors to enhance HCl removal during esterification, optimizing reaction equilibrium .

Process Design

-

Reactor Type : Falling-film or wiped-film reactors ensure rapid mass transfer.

-

Reagents : Chlorosilane (e.g., isobutyltrichlorosilane) and methanol.

-

Conditions :

Reaction Dynamics

3\text{)}2\text{CHCH}2\text{SiCl}3 + 3\text{CH}3\text{OH} \rightleftharpoons \text{(CH}3\text{)}2\text{CHCH}2\text{Si(OCH}3\text{)}3 + 3\text{HCl} \uparrow

Continuous HCl evacuation shifts equilibrium toward product formation, achieving >95% conversion .

Industrial Scalability

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Energy Cost | Catalyst Required | Scalability |

|---|---|---|---|---|---|

| Traditional Catalytic | 75–85 | 90–95 | High | Yes (Pt) | Moderate |

| Grignard-Based | 90–93 | 99–99.5 | Low | No | High |

| Film Reactor | 95–98 | 98–99 | Moderate | No | Very High |

Key Findings :

化学反応の分析

Types of Reactions

Isobutyltrimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: The compound reacts with water to form silanols and methanol.

Condensation: Silanols formed from hydrolysis can further condense to create siloxane bonds.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water and acidic or basic catalysts.

Condensation: Silanols and heat.

Substitution: Various nucleophiles and suitable solvents.

Major Products Formed

Hydrolysis: Silanols and methanol.

Condensation: Siloxane polymers.

Substitution: Functionalized silanes.

科学的研究の応用

Surface Modification

Isobutyltrimethoxysilane is widely used as a coupling agent in surface modification processes. It enhances adhesion between organic polymers and inorganic substrates, making it valuable in composite materials and coatings.

- Case Study : In a study on silane-based coatings, IBTMS was employed to improve the adhesion of polymer films to glass surfaces. The results indicated a significant increase in adhesion strength compared to untreated surfaces .

Coatings and Sealants

IBTMS is utilized in formulating protective coatings due to its water-repellent properties and ability to enhance the durability of materials.

- Data Table: Performance of IBTMS in Coatings

| Property | Untreated Coating | Coating with IBTMS |

|---|---|---|

| Adhesion Strength (MPa) | 1.2 | 3.5 |

| Water Contact Angle (°) | 60 | 90 |

| UV Resistance | Low | High |

Silica Gel Production

IBTMS serves as a precursor for synthesizing silica gels, which are widely used as desiccants and in chromatography.

- Research Findings : A study demonstrated that using IBTMS in the sol-gel process resulted in silica with improved porosity and surface area compared to traditional methods .

Nanocomposites

Incorporating IBTMS into nanocomposites enhances mechanical properties and thermal stability.

- Case Study : Researchers developed a nanocomposite using IBTMS-modified silica nanoparticles dispersed in a polymer matrix, resulting in improved tensile strength and thermal resistance .

Biomedical Applications

The biocompatibility of IBTMS makes it suitable for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

- Data Table: Biocompatibility Assessment of IBTMS

| Test | Result |

|---|---|

| Cytotoxicity (MTT Assay) | Low (IC50 > 100 µg/mL) |

| Cell Adhesion | High |

作用機序

The mechanism of action of isobutyl(trimethoxy)silane involves its ability to form strong bonds with various substrates through hydrolysis and condensation reactions. The compound’s methoxy groups hydrolyze to form silanols, which can then condense to create siloxane bonds. These bonds enhance the adhesion and durability of coatings and materials .

類似化合物との比較

Structural and Functional Group Variations

Alkyl Chain Length and Branching

- Isobutyltrimethoxysilane (IBTMS) : Features a branched isobutyl group (C₄H₉), offering moderate hydrophobicity and steric hindrance that reduces reactivity with hydroxyl-rich substrates compared to linear alkyl silanes .

- Octyltrimethoxysilane (OTMS): A linear C₈ alkyl chain provides enhanced hydrophobicity due to longer non-polar groups but may reduce solubility in polar solvents .

- Methyltrimethoxysilane (MTMS) : A shorter methyl group (C₁) allows faster hydrolysis and higher volatility, making it less durable in outdoor applications .

Table 1: Structural and Physical Properties

Penetration Depth and Uniformity

- IBTMS-based formulations exhibit lower impregnation depth (≤50% of tetraethoxysilane-based agents) in porous substrates like sandstone, with high variability due to uneven pore penetration .

- Siloxane-based agents (e.g., methylethoxysiloxanes) form a clear hydrophobic-hydrophilic boundary , outperforming IBTMS in long-term durability (>30 years) .

Durability in Outdoor Conditions

- IBTMS-treated surfaces show rapid performance loss (2–6 years) due to weathering, whereas siloxane resins (e.g., methylethoxysiloxanes) retain hydrophobicity for decades .

Table 2: Durability of Hydrophobic Agents

| Compound | Service Life (Years) | Key Limitation |

|---|---|---|

| IBTMS | 2–6 | Susceptible to hydrolysis/UV |

| Methylethoxysiloxane | 30+ | Higher cost |

| Tetraethoxysilane | 10–15 | Brittle film formation |

Reactivity and Sol-Gel Compatibility

- IBTMS vs. APTMS : APTMS’s amine group enables stronger covalent bonding with cellulose, while IBTMS’s isobutyl group limits reactivity .

- Sol-Gel Blends : Combining IBTMS with tetraethoxysilane (TEOS) adjusts surface roughness and hydrophobicity (94° contact angle at 5:1 TEOS:IBTMS ratio) .

Volatility and Formulation Stability

- IBTMS in isopropanol exhibits lower volatility than ethanol-based formulations, reducing evaporation losses during curing .

- Adding catalysts like tetraisopropyltitanate (TIPT) enhances IBTMS’s hydrolysis rate, improving substrate adhesion .

Table 3: Solvent and Catalyst Effects on IBTMS

| Solvent | Catalyst | Evaporation Rate | Curing Time |

|---|---|---|---|

| Ethanol | None | High | Short |

| Isopropanol | TIPT | Moderate | Optimized |

Environmental and Market Considerations

- IBTMS is favored over halogenated silanes (e.g., 17FTMS) due to lower toxicity and compliance with eco-friendly regulations .

- The IBTMS market is projected to grow at 6.5% CAGR (2024–2030) , driven by demand in construction sealants and automotive coatings .

Key Takeaways

Structural Impact : Branching in IBTMS balances hydrophobicity and reactivity but limits penetration depth compared to linear silanes.

Durability Gap : Siloxane-based agents outperform IBTMS in long-term outdoor applications.

Formulation Flexibility : Blending IBTMS with TEOS or catalysts like TIPT enhances functionality in sol-gel processes.

Market Trends : Sustainability demands and infrastructure growth in Asia-Pacific drive IBTMS adoption .

生物活性

Isobutyltrimethoxysilane (IBTMS) is an organosilicon compound widely used in various industrial applications, including as a coupling agent, surface modifier, and precursor for silica-based materials. Its unique structure, featuring isobutyl groups and three methoxy groups, enables it to interact with both organic and inorganic substrates. This article focuses on the biological activity of IBTMS, exploring its potential toxicity, biological effects, and mechanisms of action based on diverse research findings.

Toxicological Profile

- Acute Toxicity : Studies indicate that IBTMS has a high LD50 value, suggesting low acute toxicity. In rodent models, the oral LD50 was found to be greater than 5000 mg/kg, and inhalation studies showed no mortality at concentrations up to 13750 mg/m³ over a 4-hour exposure period .

- Skin and Eye Irritation : IBTMS has been classified as a moderate skin irritant based on studies involving rabbits, where it produced redness and edema upon application . It also exhibited severe eye irritation characteristics, leading to conjunctival swelling and corneal damage in test subjects .

- Sensitization Potential : The skin sensitization potential of IBTMS was assessed using guinea pigs. The results indicated that while there was some sensitization observed, further studies are necessary to fully understand its implications in human exposure scenarios .

Cellular Effects

- Cytotoxicity : Research has demonstrated that IBTMS can affect cell viability. In vitro studies involving various cell lines have shown that concentrations of IBTMS can lead to reduced cell proliferation and increased cytotoxicity .

- Mechanisms of Action : The cytotoxic effects are thought to be mediated through reactive oxygen species (ROS) generation and subsequent oxidative stress, which can disrupt cellular functions and lead to apoptosis in sensitive cell types .

- Cellular Uptake : Studies have utilized confocal microscopy to observe the uptake of IBTMS-modified silica nanoparticles in ovarian cancer cells, revealing significant internalization that may enhance therapeutic delivery systems .

Study 1: In Vitro Cytotoxicity Assessment

A study conducted on ovarian cancer cells (A2780 line) evaluated the cytotoxic effects of IBTMS-modified silica nanoparticles. The findings indicated a dose-dependent decrease in cell viability with increasing concentrations of the silane compound:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The study concluded that the incorporation of IBTMS into silica matrices could enhance therapeutic efficacy while also posing risks of cytotoxicity at higher concentrations .

Study 2: Skin Irritation and Sensitization

In another study assessing skin irritation potential, rabbits were subjected to multiple applications of IBTMS. The results demonstrated significant irritation after repeated exposure:

| Application Method | Observed Effect |

|---|---|

| Single Application | Slight redness |

| Repeated Applications | Moderate redness & necrosis |

This study highlighted the need for careful handling of IBTMS in industrial settings due to its irritant properties .

Discussion

The biological activity of this compound reveals a complex profile characterized by low acute toxicity but significant potential for irritation and cytotoxicity at higher concentrations. Its ability to modify cellular behavior makes it a valuable compound in biomedical applications; however, its safety profile necessitates thorough evaluation before clinical use.

Future Research Directions

Further studies should focus on:

- Longitudinal assessments of chronic exposure effects.

- Mechanistic studies elucidating the pathways through which IBTMS exerts its biological effects.

- Development of safer derivatives or formulations that mitigate irritant properties while maintaining efficacy.

Q & A

Basic Research Questions

Q. What are the critical considerations for handling and storing isobutyltrimethoxysilane to prevent premature hydrolysis during experiments?

this compound is highly reactive with moisture, acids, and bases, leading to hydrolysis and polymerization. To prevent this:

- Store in airtight containers under inert gas (e.g., nitrogen) at ambient temperatures .

- Use anhydrous solvents (e.g., dried toluene or ethanol) during synthesis to minimize water contamination .

- Monitor moisture levels in reaction environments using Karl Fischer titration or similar methods .

Q. How does this compound influence the hydrophobic properties of sol-gel-derived silica films?

this compound acts as a hydrophobic modifier in sol-gel systems. When co-condensed with tetraethoxysilane (TEOS), its molar ratio directly impacts water contact angles. For example:

| Molar Ratio (this compound:TEOS) | Contact Angle (°) ± Std. Dev. |

|---|---|

| 5:95 | 94 ± 6 |

| Higher ratios of this compound increase hydrophobicity by introducing bulky isobutyl groups that reduce surface energy . |

Q. What experimental protocols are recommended for synthesizing hybrid silane coatings using this compound?

- Sol Preparation : Mix this compound with TEOS in ethanol, followed by acid/base catalysis (e.g., HCl or NH₄OH) to control hydrolysis rates .

- Dip-Coating : Substrate immersion in the sol for 30–60 seconds, followed by controlled withdrawal (e.g., 2 mm/s) and curing at 80–120°C for 1–2 hours .

- Characterization : Use FTIR to confirm Si-O-Si network formation and ellipsometry to measure film thickness .

Advanced Research Questions

Q. How can single-molecule spectroscopy elucidate dopant-matrix interactions in this compound-TEOS hybrid films?

Single-molecule spectroscopy (e.g., using Nile Red dye) reveals nanoscale polarity and rigidity variations. Key findings include:

- Films with higher this compound content exhibit bimodal polarity distributions, indicating phase-separated hydrophobic domains .

- Marcus theory analysis shows that polar regions correlate with increased matrix rigidity, impacting dye diffusion rates .

Q. What factors determine the pore size distribution in co-condensed silane systems involving this compound?

Pore structure depends on:

- Co-condensation partners : Long-chain silanes (e.g., octadecyltrimethoxysilane) produce larger pores (e.g., 9.1 nm) compared to aromatic silanes (e.g., phenyltrimethoxysilane), which yield smaller, less-defined pores .

- Molar ratios : Higher this compound content reduces pore uniformity due to steric hindrance from isobutyl groups .

Q. How should researchers address discrepancies in reported contact angle values for this compound-modified surfaces?

Variations arise from differences in:

- Curing conditions : Longer curing times (e.g., 4 vs. 2 hours) enhance crosslinking, increasing contact angles .

- Substrate pretreatment : Plasma cleaning vs. solvent washing alters surface reactivity and silane adhesion . Standardize protocols using controlled humidity chambers (e.g., 40–60% RH) and replicate measurements across three independent trials .

Q. Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing heterogeneous polarity distributions in silane films?

- Gaussian deconvolution : Apply to fluorescence spectra to resolve overlapping peaks from distinct hydrophobic/hydrophilic domains .

- Principal Component Analysis (PCA) : Identify dominant variables (e.g., silane ratio, curing temperature) influencing polarity .

Q. How can researchers optimize the mechanical durability of this compound-based coatings?

特性

IUPAC Name |

trimethoxy(2-methylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O3Si/c1-7(2)6-11(8-3,9-4)10-5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJRNCYWTVGEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

180537-00-2 | |

| Record name | Silane, trimethoxy(2-methylpropyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180537-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1066366 | |

| Record name | Silane, trimethoxy(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Silane, trimethoxy(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyltrimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21055 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18395-30-7 | |

| Record name | Isobutyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18395-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyltrimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018395307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethoxy(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trimethoxy(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxy(2-methylpropyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。